molecular formula C10H16O4 B14474274 Methyl 4,7-dioxononanoate CAS No. 66085-98-1

Methyl 4,7-dioxononanoate

Cat. No.: B14474274
CAS No.: 66085-98-1
M. Wt: 200.23 g/mol
InChI Key: AUBSEKVYXPFQDS-UHFFFAOYSA-N
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Description

Methyl 4,7-dioxononanoate is a methyl ester derivative characterized by two ketone groups at positions 4 and 7 of a nine-carbon chain. The compound’s ester and ketone functionalities suggest applications in organic synthesis, pharmaceutical intermediates, and materials science. Key structural features include a linear carbon backbone with polar ketone groups, which may influence solubility, reactivity, and intermolecular interactions .

Properties

CAS No.

66085-98-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4,7-dioxononanoate

InChI

InChI=1S/C10H16O4/c1-3-8(11)4-5-9(12)6-7-10(13)14-2/h3-7H2,1-2H3

InChI Key

AUBSEKVYXPFQDS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,7-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using suitable oxidizing agents. Another method includes the esterification of 4,7-dioxononanoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7-dioxononanoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or higher oxidized states.

    Reduction: Diols or alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4,7-dioxononanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 4,7-dioxononanoate involves its interaction with various molecular targets The oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes

Comparison with Similar Compounds

Structural Comparison

Methyl 4,7-dioxononanoate belongs to a class of polyketone esters. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Structural Differences
This compound C₁₀H₁₆O₄ (inferred) Methyl ester, two ketones Baseline structure with nine-carbon chain and ketones at positions 4 and 5.
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate C₁₆H₂₀O₅ Ethyl ester, aryl group, two ketones Shorter carbon chain (heptanoate vs. nonanoate), aromatic substitution at position 7 .
8-O-Acetylshanzhiside Methyl Ester C₂₃H₃₂O₁₂ Acetylated sugar moiety, cyclic ether Complex cyclic structure with glycosidic bonds, lacking linear ketone-ester architecture .

Key Observations :

  • Polarity: The additional methoxyphenyl group in Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate increases hydrophobicity, whereas this compound’s linear ketones may improve aqueous solubility.
Physicochemical Properties

Comparative data for selected properties:

Property This compound Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate 8-O-Acetylshanzhiside Methyl Ester
Molecular Weight (g/mol) ~200 (estimated) 292.33 508.49
Purity N/A ≥95%–98% (commercial) Not specified
Solubility Likely polar organic solvents Ethanol, DMSO (high) Water (limited), DMF
Synthetic Yield N/A 43%–49% (optimized routes) Not reported

Sources: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate demonstrates higher molecular weight due to aromatic substitution, while 8-O-acetylshanzhiside’s glycosidic structure contributes to its larger size and reduced solubility in nonpolar solvents .

Binding and Reactivity
  • Binding Free Energies: this compound (Compound 4) exhibits distinct binding free energy profiles compared to analogs like Compound 7 (likely a positional isomer) and Compound 10 (unspecified). Polar contributions to binding (e.g., hydrogen bonding) are lower in Methyl 4,7-dioxonanoate than in Compound 10, as shown in Figure 8 of .
  • Nonpolar Interactions: Methyl 4,7-dioxonanoate’s aliphatic chain favors van der Waals interactions, whereas Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s aryl group enhances hydrophobic binding .

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